molecular formula C11H10F3N3O2 B1405041 Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate CAS No. 1449117-68-3

Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate

Cat. No. B1405041
M. Wt: 273.21 g/mol
InChI Key: GZGRFQYAPUQDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP derivatives are used in various industries, including agrochemical and pharmaceutical . They are known for their unique physicochemical properties, which are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .


Synthesis Analysis

The synthesis of trifluoromethylpyridines involves several steps, including the use of ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one . Specific synthesis methods for Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate were not found in the available data.

Scientific Research Applications

Hypolipemic Activity

Research has shown that compounds related to clofibrate, synthesized from substituted aryloxy acetic acids, exhibit significant lipid-lowering effects in normolipemic and hyperlipemic rats. These compounds, which may include derivatives similar to Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate, demonstrated higher efficacy at lower dosages compared to clofibrate, especially under hyperlipemic conditions (Metz & Specker, 1975).

Memory Enhancement

A study on the synthesis of 2-substituted ethyl 2-[1-(pyridine-2-yl)ethoxy] acetate compounds, which may be structurally related to Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate, found that these compounds, particularly 2-morpholinoethyl 2-(1-(pyridin-2-yl)ethoxy) acetate, can improve memory ability in mice. This indicates potential applications in cognitive enhancement or treatments for memory-related disorders (Li Ming-zhu, 2010).

Central Nervous System Activity

A series of N-substituted derivatives of 1-arylimidazolidyn-2-ylideneurea, potentially including compounds similar to Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate, were designed for their antinociceptive and serotoninergic activities. These compounds showed significant effects on spontaneous locomotor activity, body temperature, and exhibited antinociceptive and serotoninergic activities without being mediated through the opioid system (Szacon et al., 2015).

Anticarcinogenic Potential

Research on the principal flavor component of Japanese-style fermented soy sauce, which may involve compounds structurally related to Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate, showed potent anticarcinogenic effects in inhibiting benzo[a]pyrene-induced forestomach neoplasia in mice. This suggests potential applications in cancer prevention or treatment (Nagahara et al., 1992).

Metabolic Studies

Studies on the metabolism of ethanol to acetate and its effects on tricarboxylic acid cycle intermediates in rats may provide insights into the metabolic pathways and physiological impacts of related compounds, including Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate (Norsten & Cronholm, 1990).

Future Directions

TFMP derivatives, including Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate, are expected to find many novel applications in the future . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . Many candidates are currently undergoing clinical trials .

properties

IUPAC Name

ethyl 2-[[2-cyano-5-(trifluoromethyl)pyridin-3-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c1-2-19-10(18)6-17-8-3-7(11(12,13)14)5-16-9(8)4-15/h3,5,17H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGRFQYAPUQDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(N=CC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165490
Record name Glycine, N-[2-cyano-5-(trifluoromethyl)-3-pyridinyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate

CAS RN

1449117-68-3
Record name Glycine, N-[2-cyano-5-(trifluoromethyl)-3-pyridinyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449117-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-cyano-5-(trifluoromethyl)-3-pyridinyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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